

Spectroscopic Profile of 3-Methylbenzenethiol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **3-Methylbenzenethiol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylbenzenethiol** (also known as m-cresol or 3-thiocresol), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **3-Methylbenzenethiol** is supported by the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of **3-Methylbenzenethiol** provides characteristic signals for the aromatic protons, the thiol proton, and the methyl group protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.18 - 7.08	m	2H	Ar-H
~6.99 - 6.92	m	2H	Ar-H
3.42	s	1H	S-H
2.31	s	3H	CH ₃

Note: The exact chemical shifts of the aromatic protons can vary slightly and may appear as a complex multiplet. Data sourced from ChemicalBook.[\[1\]](#)

¹³C NMR Data

The carbon-13 NMR spectrum shows distinct signals for the seven carbon atoms in the **3-Methylbenzenethiol** molecule.

Chemical Shift (δ) ppm	Assignment
138.5	Ar-C (C-3)
130.6	Ar-C (C-1)
129.0	Ar-CH
128.7	Ar-CH
126.9	Ar-CH
125.4	Ar-CH
21.3	CH ₃

Note: The assignments are based on typical chemical shift values for substituted benzenes and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methylbenzenethiol** reveals key functional group vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch (CH ₃)
~2570	Weak	S-H stretch
~1600, 1480, 1460	Medium-Strong	Aromatic C=C stretching
~780, 680	Strong	Aromatic C-H out-of-plane bending

Note: The IR spectrum can be viewed on the NIST WebBook.[\[2\]](#)[\[3\]](#) The values presented are approximate and are characteristic of a liquid film sample.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-Methylbenzenethiol** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
124	~100	[M] ⁺ (Molecular Ion)
123	~20	[M-H] ⁺
91	~80	[M-SH] ⁺ (Tropylium ion)
77	~15	[C ₆ H ₅] ⁺
65	~25	[C ₅ H ₅] ⁺

Note: The mass spectrum can be accessed via the NIST WebBook.[\[4\]](#)[\[5\]](#) The fragmentation pattern is characteristic of an aromatic thiol.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A solution of **3-Methylbenzenethiol** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is typically used.

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width: 0-15 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., ' zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.
- Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2-5 seconds. A longer delay is used to ensure quantitative data for quaternary carbons.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width: 0-220 ppm.

- Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation: As **3-Methylbenzenethiol** is a liquid at room temperature, the spectrum is conveniently recorded as a neat liquid film. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker ALPHA II, is suitable.

FTIR Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for the analysis of volatile compounds like **3-Methylbenzenethiol**.

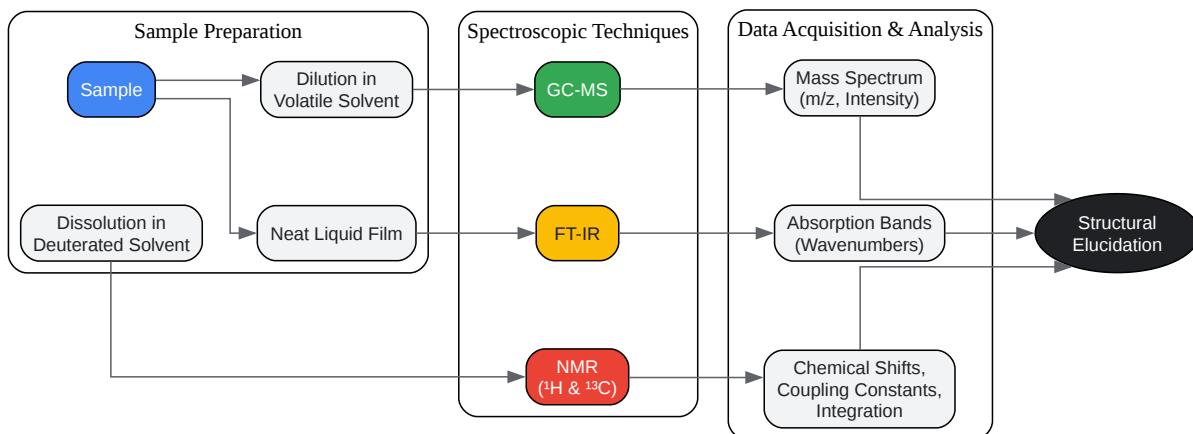
GC-MS Experimental Conditions:

- GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection: A small volume (e.g., 1 μL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected in split mode (e.g., split ratio 50:1).

- Inlet Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold at 250 °C for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Data Visualization

The logical workflow for the spectroscopic analysis of a compound like **3-Methylbenzenethiol** can be visualized as follows:



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General workflow for the spectroscopic analysis of **3-Methylbenzenethiol**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methylbenzenethiol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086895#spectroscopic-data-nmr-ir-ms-of-3-methylbenzenethiol>

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